molecular formula C8H6ClN3O2 B14852946 4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine

4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine

Cat. No.: B14852946
M. Wt: 211.60 g/mol
InChI Key: HFPOZBFJRAPZGN-UHFFFAOYSA-N
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Description

4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-chloro-1,2,4-oxadiazole moiety and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a chlorinated oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the oxadiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium perm

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

3-chloro-5-(2-methoxypyridin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H6ClN3O2/c1-13-6-4-5(2-3-10-6)7-11-8(9)12-14-7/h2-4H,1H3

InChI Key

HFPOZBFJRAPZGN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=NC(=NO2)Cl

Origin of Product

United States

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